molecular formula C8H8FNO B13670297 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one

Cat. No.: B13670297
M. Wt: 153.15 g/mol
InChI Key: OHHPPCZVAJHIOE-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H8FNO It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-6-methylpyridine as the primary starting material.

    Acylation Reaction: The key step involves the acylation of 5-fluoro-6-methylpyridine using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 3-(5-Bromo-thiophen-2-yl)-1-(1-oxy-pyridin-3-yl)-propenone
  • 4-Nitro-3-phenyl-1-pyridin-2-yl-butan-1-one

Uniqueness: 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and material properties.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(5-fluoro-6-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3

InChI Key

OHHPPCZVAJHIOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)C)F

Origin of Product

United States

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